molecular formula C15H24N2O3 B2574532 N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361718-05-8

N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2574532
CAS RN: 2361718-05-8
M. Wt: 280.368
InChI Key: SKCKEEUYQQDLBI-STQMWFEESA-N
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Description

N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as HPP-4382, is a novel small molecule inhibitor that has shown promising results in scientific research for the treatment of various diseases. HPP-4382 is a potent inhibitor of the proteasome, a complex protein degradation machinery that plays a critical role in maintaining cellular homeostasis.

Mechanism of Action

N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide is a potent inhibitor of the proteasome, a complex protein degradation machinery that plays a critical role in maintaining cellular homeostasis. The proteasome is responsible for the degradation of misfolded or damaged proteins, as well as the regulation of key cellular processes, such as cell cycle progression and apoptosis. N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibits the proteasome by binding to a specific site on the proteasome, thereby preventing the degradation of target proteins.
Biochemical and Physiological Effects:
N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to reduce the accumulation of toxic protein aggregates in neurodegenerative disease models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide in laboratory experiments is its potent and specific inhibition of the proteasome. This allows researchers to study the role of the proteasome in various cellular processes, as well as the effects of proteasome inhibition in disease models. One limitation of using N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide is its potential toxicity, which may limit its use in vivo and in clinical trials.

Future Directions

For the research on N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide include further investigation of its potential use in the treatment of cancer and neurodegenerative diseases. In addition, researchers may explore the use of N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide in combination with other drugs to enhance its therapeutic efficacy. Further studies are also needed to elucidate the mechanism of action of N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that starts with the preparation of the key intermediate, 1-cyclopentyl-2-hydroxymethyl-2-propen-1-one. This intermediate is then reacted with piperidine-4-carboxylic acid to form the desired product, N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis of N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide has been described in detail in a recent publication by the research group that discovered the compound.

Scientific Research Applications

N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical models of multiple myeloma, a type of blood cancer. In addition, N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide has also shown promising results in preclinical models of other types of cancer, such as breast cancer and pancreatic cancer. N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-2-14(19)17-8-6-11(7-9-17)15(20)16-13-5-3-4-12(13)10-18/h2,11-13,18H,1,3-10H2,(H,16,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKEEUYQQDLBI-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)C(=O)N[C@H]2CCC[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide

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